(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM
Beschreibung
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyl group, an isopropyl group, and a dimethylamino group attached to a diphenylbutynyl backbone. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.
Eigenschaften
Molekularformel |
C21H26NO+ |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C21H26NO/c1-18(2)22(3,4)17-11-16-21(23,19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-10,12-15,18,23H,17H2,1-4H3/q+1 |
InChI-Schlüssel |
QKCKFJODNFMYKD-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diphenylbutynyl Backbone: The initial step involves the coupling of two phenyl groups to a butynyl moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using phenylacetylene and a suitable aryl halide.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Attachment of the Isopropyl and Dimethylamino Groups: The final steps involve the introduction of the isopropyl and dimethylamino groups through nucleophilic substitution reactions. This can be achieved using isopropylamine and dimethylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the alkyne group to an alkene or alkane using hydrogenation catalysts.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl derivatives, reduced alkenes or alkanes, and substituted amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-N-isopropyltryptamine: A compound with a similar isopropyl group but different overall structure.
4-hydroxy-N-methyl-N-isopropyltryptamine: Another related compound with a methyl group instead of a dimethylamino group.
Uniqueness
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM is unique due to its combination of functional groups and the diphenylbutynyl backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
